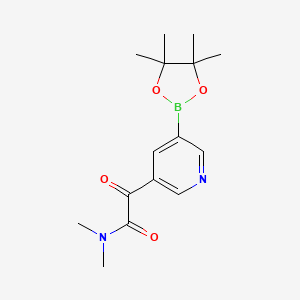
Bis(1,2,2,2-tetrachloroethyl)disulfide
Übersicht
Beschreibung
Bis(1,2,2,2-tetrachloroethyl)disulfide (BTCEDS) is an organosulfur compound that has been studied extensively for its potential applications in scientific research. BTCEDS is an organosulfur compound which contains two chlorine atoms and two sulfur atoms. It is a colorless, odorless, and non-flammable compound. It has a melting point of -12.1 °C and a boiling point of 93 °C. BTCEDS has been studied for its potential applications in scientific research due to its unique properties and its ability to form stable complexes with various metal ions.
Wissenschaftliche Forschungsanwendungen
Bis(1,2,2,2-tetrachloroethyl)disulfide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organosulfur compounds. Bis(1,2,2,2-tetrachloroethyl)disulfide has also been used to prepare stable complexes with metal ions, which can be used in various analytical techniques such as chromatography and spectroscopy. Additionally, Bis(1,2,2,2-tetrachloroethyl)disulfide can be used as a catalyst in the synthesis of organic compounds.
Wirkmechanismus
Bis(1,2,2,2-tetrachloroethyl)disulfide is an organosulfur compound which can form stable complexes with metal ions. In the presence of a metal ion, Bis(1,2,2,2-tetrachloroethyl)disulfide can act as a ligand, forming a complex which can be used in various analytical techniques. The formation of the complex is mediated by hydrogen bonding between the sulfur atoms of Bis(1,2,2,2-tetrachloroethyl)disulfide and the metal ion.
Biochemical and Physiological Effects
Bis(1,2,2,2-tetrachloroethyl)disulfide is an organosulfur compound which is not known to have any biochemical or physiological effects. It is not known to be toxic or to have any adverse effects when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Bis(1,2,2,2-tetrachloroethyl)disulfide in laboratory experiments is its ability to form stable complexes with metal ions. This allows it to be used in a variety of analytical techniques. Additionally, Bis(1,2,2,2-tetrachloroethyl)disulfide is a colorless, odorless, and non-flammable compound, which makes it safe to use in laboratory experiments. The main limitation of using Bis(1,2,2,2-tetrachloroethyl)disulfide is that it is not soluble in water, which limits its use in some applications.
Zukünftige Richtungen
The potential applications of Bis(1,2,2,2-tetrachloroethyl)disulfide in scientific research are still being explored. Some future directions include the use of Bis(1,2,2,2-tetrachloroethyl)disulfide in the synthesis of pharmaceuticals, the use of Bis(1,2,2,2-tetrachloroethyl)disulfide in the development of new analytical techniques, and the use of Bis(1,2,2,2-tetrachloroethyl)disulfide in the development of new catalysts. Additionally, further research is needed to better understand the mechanism of action of Bis(1,2,2,2-tetrachloroethyl)disulfide and its potential effects on biochemical and physiological processes.
Synthesemethoden
Bis(1,2,2,2-tetrachloroethyl)disulfide can be synthesized by the reaction of 1,2,2,2-tetrachloroethane and sulfur dichloride. The reaction is carried out in a solvent such as dichloromethane at a temperature of -78 °C. The reaction produces Bis(1,2,2,2-tetrachloroethyl)disulfide and 1,2-dichloroethane as byproducts. The reaction is typically carried out in a sealed tube and can be monitored by gas chromatography.
Eigenschaften
IUPAC Name |
1,1,1,2-tetrachloro-2-(1,2,2,2-tetrachloroethyldisulfanyl)ethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl8S2/c5-1(3(7,8)9)13-14-2(6)4(10,11)12/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPVRZJHCTUGIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(SSC(C(Cl)(Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00289914 | |
| Record name | 1,1,1,2-Tetrachloro-2-[(1,2,2,2-tetrachloroethyl)disulfanyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920-96-7 | |
| Record name | Disulfide, bis(1,2,2,2-tetrachloroethyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=920-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 65428 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC65428 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65428 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1,1,2-Tetrachloro-2-[(1,2,2,2-tetrachloroethyl)disulfanyl]ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00289914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,2,2-TETRACHLOROETHYL DISULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(1R,3R)-3-Aminocyclohexyl]methanol hydrochloride](/img/structure/B6334442.png)


![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)


![1-[(3,4-Difluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6334507.png)
![(8-Fluoro-1,4-dioxaspiro[4.5]decan-8-yl)methanol](/img/structure/B6334513.png)



![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)